molecular formula C14H16FN3O2 B3013909 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1092277-64-9

3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B3013909
CAS No.: 1092277-64-9
M. Wt: 277.299
InChI Key: JFCYJWQGOALQLF-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a chemical compound belonging to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom

Mechanism of Action

Target of Action

Similar compounds have been studied for their anticonvulsant activity , suggesting that this compound may also interact with targets involved in neuronal signaling.

Mode of Action

Based on its structural similarity to other anticonvulsant agents , it may interact with its targets to modulate neuronal activity, potentially by altering ion channel function or neurotransmitter release.

Biochemical Pathways

Given its potential anticonvulsant activity , it may influence pathways involved in neuronal excitability and signaling.

Result of Action

Based on its potential anticonvulsant activity , it may exert effects that reduce neuronal excitability, potentially leading to a decrease in seizure frequency or severity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its targets and is metabolized within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzylamine with a suitable cyclic ketone to form an intermediate. This intermediate then undergoes a series of reactions, including cyclization and condensation, to form the final spirocyclic structure. The reaction conditions often involve the use of catalysts, such as acids or bases, and may require specific temperatures and solvents to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized spiro compounds .

Scientific Research Applications

3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific fluorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications where specific interactions with molecular targets are required, such as in drug development and biochemical research .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c15-11-3-1-10(2-4-11)9-18-12(19)14(17-13(18)20)5-7-16-8-6-14/h1-4,16H,5-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCYJWQGOALQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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